9-(4-bromophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
Description
9-(4-Bromophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a heterocyclic compound featuring a triazoloquinazolinone core substituted with a 4-bromophenyl group and two methyl groups at the 6,6-positions. Its molecular formula is C₂₃H₂₁BrN₄O, with a molecular weight of 449.35 g/mol . The compound’s structural complexity arises from the fused triazole and quinazolinone rings, which confer unique electronic and steric properties. The 4-bromophenyl substituent enhances lipophilicity (logP ~3.5–3.8, estimated) and may influence pharmacological activity, as bromine is often used to modulate bioavailability and target binding .
Synthetic routes for this class of compounds typically involve cyclocondensation reactions. For example, Lipson et al. (2003) reported the synthesis of analogous 9-aryl-6,6-dimethyltriazoloquinazolinones via cyclization of hydrazine derivatives with carbonyl compounds under acidic conditions .
Properties
IUPAC Name |
9-(4-bromophenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN4O/c1-17(2)7-12-14(13(23)8-17)15(10-3-5-11(18)6-4-10)22-16(21-12)19-9-20-22/h3-6,9,15H,7-8H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUNBXYBUMMNBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)Br)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-bromophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves a multi-component reaction. One common method involves the reaction of aldehydes, dimedone, and 3-amino-1,2,4-triazole in the presence of acetic acid as both the solvent and catalyst. The reaction is carried out at 60°C, resulting in high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound can be achieved through similar multi-component reactions, often utilizing environmentally benign protocols. The use of deep eutectic solvents, such as a mixture of glucose, pregabalin, and urea, has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially yielding reduced analogs with different pharmacological properties.
Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with diverse chemical properties .
Biology
Biologically, the compound has shown promise in various pharmacological studies. It exhibits a range of activities, including antihypertensive, antihistaminic, analgesic, anti-inflammatory, anticancer, antitumor, and anti-HIV properties .
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its diverse pharmacological activities make it a candidate for the development of new drugs targeting various diseases and conditions .
Industry
Industrially, the compound is used in the development of new materials and chemical processes. Its unique chemical properties make it valuable in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 9-(4-bromophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to its observed pharmacological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Key Observations:
Lipophilicity: The bromine and chlorine substituents increase logP compared to non-halogenated analogs (e.g., 306.36 g/mol phenyl derivative), aligning with their roles in enhancing membrane permeability .
Solubility: The diethylamino group in the 4-(diethylamino)phenyl analog reduces logP marginally (3.57 vs.
Polar Interactions: Hydroxyl and methoxy groups (e.g., in ) increase hydrogen-bond acceptor/donor counts and polar surface area, favoring target binding in hydrophilic environments.
Pharmacological Potential
- Anticancer Activity: Brominated triazoloquinazolinones show structural similarity to 6,8-dibromoquinazolin-4(3H)-one derivatives, which inhibit kinase pathways .
- GPCR Modulation : The compound 2-(2-chlorophenyl)-9-(4-hydroxyphenyl)triazoloquinazolin-8-one (JK1) acts as an RXFP4 receptor agonist, suggesting bromophenyl analogs may target similar GPCRs .
Commercial Availability
The bromophenyl derivative is less commercially available than its chloro- or methoxy-substituted counterparts. For example, 9-(3-hydroxyphenyl)-2-(4-methoxyphenyl)triazoloquinazolin-8-one is priced at $574/mg (90% purity) , whereas simpler analogs like the phenyl derivative are more cost-effective (~$100–200/mg) .
Biological Activity
The compound 9-(4-bromophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a member of the triazoloquinazoline family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H16BrN5O
- Molecular Weight : 396.25 g/mol
Anticancer Activity
Recent studies have indicated that compounds in the triazoloquinazoline family exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound was evaluated against several cancer cell lines using the MTT assay. Results indicated that it has a notable inhibitory effect on the proliferation of MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 19.4 ± 0.22 |
| HCT-116 | 57.01 ± 1.08 |
| PC-3 | 25.23 ± 0.30 |
These values suggest that the compound is particularly effective against MCF-7 cells compared to standard chemotherapeutics like doxorubicin (IC50 = 40 µM) .
Antibacterial Activity
The antibacterial properties of quinazoline derivatives have also been explored. Studies have shown that certain derivatives exhibit effective antibacterial activity against various strains of bacteria:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria. This suggests potential use in treating bacterial infections .
The mechanism underlying the biological activity of this compound involves:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
- Molecular Docking Studies : In silico studies have shown strong binding affinity to targets such as EGFR and PI3K pathways critical for cancer cell growth .
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- In Vivo Studies : Animal models treated with the compound showed a significant reduction in tumor size compared to controls.
- Safety Profile : The safety profile was assessed using normal human skin fibroblasts (BJ-1). The IC50 for these cells was significantly higher than for cancer cells (221.7 µM), indicating a favorable therapeutic index .
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Identify substituent environments:
- IR Spectroscopy : Confirm lactam C=O stretch at ~1680 cm⁻¹ .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .
Contradiction Resolution : If NMR signals overlap (e.g., dimethyl groups), use 2D COSY or HSQC to assign protons/carbons unambiguously .
How do substituent variations on the triazoloquinazolinone core affect biological activity?
Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :
| Substituent | Position | Biological Activity Trend | Reference |
|---|---|---|---|
| 4-Bromophenyl | C9 | ↑ Antimicrobial potency | |
| Methyl groups (C6) | - | ↑ Metabolic stability | |
| Trifluoromethyl | C2 | ↓ Solubility, ↑ Target affinity |
Methodology : Synthesize analogs (e.g., replacing Br with Cl or OCH₃) and test against bacterial/fungal panels. Use LogP calculations (XLogP3 ~3.5) to correlate lipophilicity with membrane penetration .
What strategies evaluate environmental stability and degradation pathways?
Q. Experimental Design Focus
- Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and monitor via HPLC. The bromophenyl group increases UV stability vs. chlorinated analogs .
- Hydrolytic Stability : Test pH-dependent degradation (pH 1–13, 37°C). Lactam ring hydrolysis dominates under acidic conditions .
- Ecotoxicology : Use Daphnia magna assays to assess acute toxicity (LC₅₀ >10 mg/L indicates low risk) .
How to address discrepancies in biological activity data across structural analogs?
Q. Data Contradiction Analysis
- Source Identification : Compare assay conditions (e.g., bacterial strain variability, incubation time) .
- Meta-Analysis : Pool data from analogs (e.g., 5-(4-Bromophenyl)-triazoloquinazolines) to identify outliers. Use ANOVA with post-hoc Tukey tests .
- Mechanistic Studies : Conduct time-kill assays to distinguish bacteriostatic vs. bactericidal effects, which may explain potency variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
